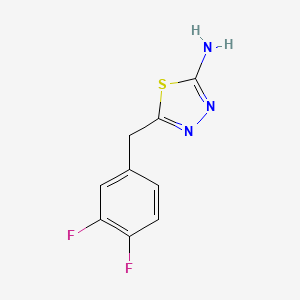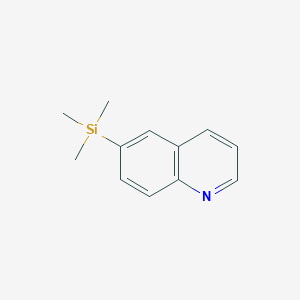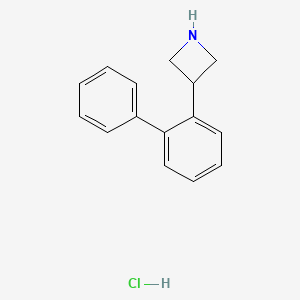
3-(2-Biphenylyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Biphenylyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Biphenylyl)azetidine Hydrochloride, can be achieved through various methods. . This method is efficient for producing functionalized azetidines. Another method involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions: 3-(2-Biphenylyl)azetidine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain in the four-membered ring, making them highly reactive under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include organometallic reagents, such as Cu(OTf)2, which facilitate alkylation reactions . Other reagents include dimethylsulfoxonium methylide for cyclization reactions and various catalysts for photocycloaddition reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the aza Paternò–Büchi reaction produces functionalized azetidines, while alkylation reactions can yield bis-functionalized azetidines .
科学的研究の応用
3-(2-Biphenylyl)azetidine Hydrochloride has several scientific research applications. In medicinal chemistry, azetidines are used as building blocks for the synthesis of various pharmaceuticals due to their unique structural properties . They are also used in the development of antibacterial and antimicrobial coatings . Additionally, azetidines have applications in materials science, such as in the synthesis of polyamines through ring-opening polymerization .
作用機序
The mechanism of action of 3-(2-Biphenylyl)azetidine Hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in the azetidine ring facilitates its interaction with various molecular targets, leading to the formation of stable complexes . These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds: Similar compounds to 3-(2-Biphenylyl)azetidine Hydrochloride include other azetidines, such as 3-arylazetidines and 1-arenesulfonylazetidines . These compounds share the four-membered azetidine ring but differ in their substituents and functional groups.
Uniqueness: The biphenyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .
特性
分子式 |
C15H16ClN |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
3-(2-phenylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-16-11-13;/h1-9,13,16H,10-11H2;1H |
InChIキー |
FQEQJWPOEUQRSI-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=CC=C2C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


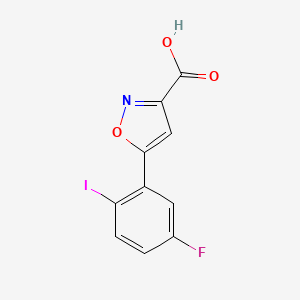
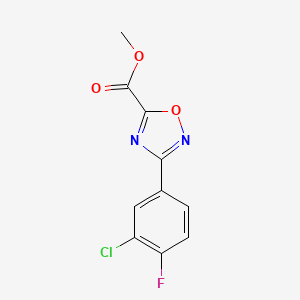
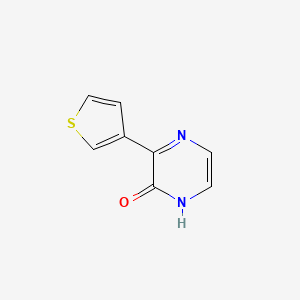
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
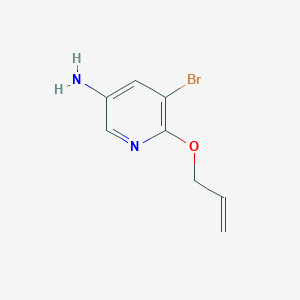
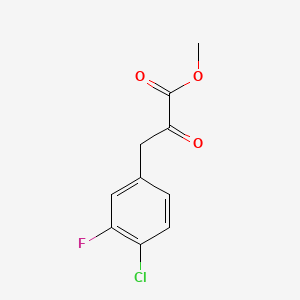
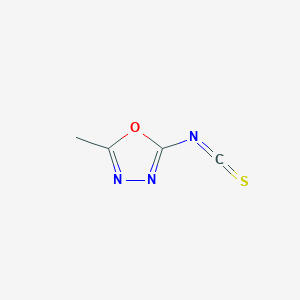

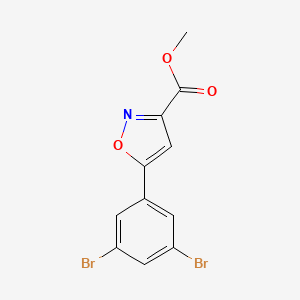
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
